molecular formula C11H14ClNO B1628382 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride CAS No. 90684-15-4

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

Cat. No.: B1628382
CAS No.: 90684-15-4
M. Wt: 211.69 g/mol
InChI Key: ITGZFANLOBAXER-UHFFFAOYSA-N
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Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Organic Dye Applications

A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, closely related to the structure of interest, have been synthesized and investigated for their photophysical properties. These compounds displayed intense fluorescence when excited with UV light, showcasing a large Stokes shift and high absolute quantum yields. Such properties suggest potential applications in the field of large Stokes shift organic dyes, useful in various scientific and industrial applications including sensors, fluorescent markers, and more. The ability to tune the emission according to the electronic features of substituents adds to their versatility (Marchesi, Ardizzoia, & Brenna, 2019).

Catalysis and Reaction Mechanisms

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) was used as a recyclable catalyst for the acylation of inert alcohols and phenols. This compound's mechanism, while structurally distinct, provides insight into how nitrogen-containing hydrochlorides can act as catalysts in organic synthesis. The detailed investigation of this mechanism showcases the potential of using similar compounds for catalytic applications in synthesizing various organic molecules (Liu, Ma, Liu, & Wang, 2014).

Environmental and Biological Implications

Research on phenolic compounds, including those structurally related to 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride, indicates their strong environmental impact, found in food, drinking water, and air. Studies on low concentrations of similar compounds have shown DNA base oxidation in human lymphocytes, highlighting the potential environmental and biological effects that need consideration in any application of phenolic chemicals (Michałowicz & Majsterek, 2010).

Synthetic Applications and Molecular Structures

The synthesis and crystal structure of compounds similar to this compound have been extensively studied, revealing insights into their chemical reactivity and potential applications in synthetic chemistry. For example, the synthesis of Schiff base compounds and their characterization through elemental analysis, IR spectra, and single-crystal X-ray diffraction provide a foundation for understanding how these compounds can be used in various chemical syntheses and applications (Wang, Nong, Sht, & Qi, 2008).

Properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGZFANLOBAXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585845
Record name 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90684-15-4
Record name 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
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4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 3
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 4
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 5
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 6
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

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